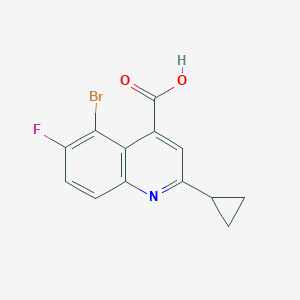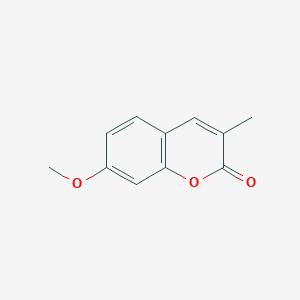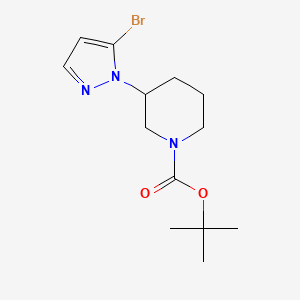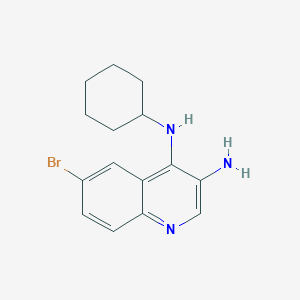
3-Amino-5-(3-bromo-2-pyridyl)pyrazole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-(3-bromo-2-pyridyl)pyrazole Hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3-bromo-2-pyridyl)pyrazole Hydrochloride typically involves the incorporation of the amino group into the pyrazole ring. One common method is the condensation reaction of 1,3-dielectrophilic nitriles and hydrazines . This pathway is efficient and straightforward, often yielding high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Specific conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-(3-bromo-2-pyridyl)pyrazole Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
3-Amino-5-(3-bromo-2-pyridyl)pyrazole Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-(3-bromo-2-pyridyl)pyrazole Hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-methylpyrazole: Another pyrazole derivative with similar structural features.
3-Amino-5-(3-chloropyridin-2-yl)pyrazole: A closely related compound with a chlorine substituent instead of bromine.
Uniqueness
3-Amino-5-(3-bromo-2-pyridyl)pyrazole Hydrochloride is unique due to the presence of both the amino and bromo substituents on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H8BrClN4 |
|---|---|
Peso molecular |
275.53 g/mol |
Nombre IUPAC |
5-(3-bromopyridin-2-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H7BrN4.ClH/c9-5-2-1-3-11-8(5)6-4-7(10)13-12-6;/h1-4H,(H3,10,12,13);1H |
Clave InChI |
GWCWTKWXONHKCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C2=CC(=NN2)N)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Bis[(3-chlorophenyl)thio]methane](/img/structure/B13704578.png)






